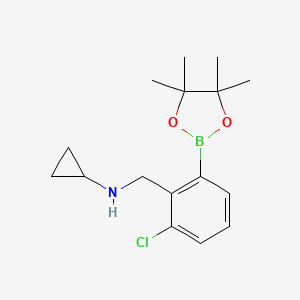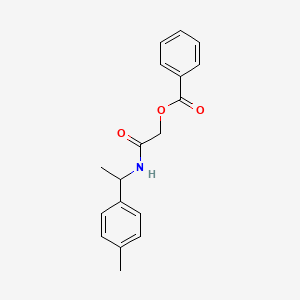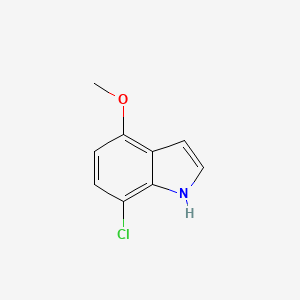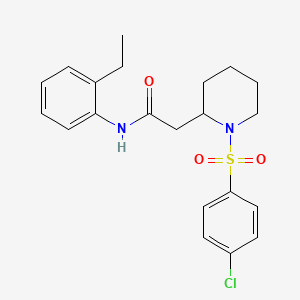
5-methyl-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)isoxazole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“Isoxazole” is a class of organic compounds that contain a five-membered heterocyclic ring with three carbon atoms, one oxygen atom, and one nitrogen atom . The “5-methyl” and “3-carboxamide” groups are common functional groups in organic chemistry. The “phenoxymethyl” and “1,3,4-oxadiazol-2-yl” groups suggest that this compound may have been designed for a specific purpose, possibly as a pharmaceutical or as a reagent in organic synthesis.
Molecular Structure Analysis
The molecular structure of isoxazoles is characterized by a five-membered heterocyclic ring with three carbon atoms, one oxygen atom, and one nitrogen atom . The presence of the “5-methyl”, “3-carboxamide”, “phenoxymethyl”, and “1,3,4-oxadiazol-2-yl” groups would add complexity to the structure and potentially influence its physical and chemical properties, as well as its biological activity.
Chemical Reactions Analysis
The chemical reactions involving isoxazoles are diverse and depend on the specific functional groups present in the molecule . The “5-methyl”, “3-carboxamide”, “phenoxymethyl”, and “1,3,4-oxadiazol-2-yl” groups in “5-methyl-N-(5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl)isoxazole-3-carboxamide” could potentially participate in a variety of chemical reactions.
Applications De Recherche Scientifique
Related Chemical Structures and Research Applications
Isoxazole and Oxadiazole Derivatives in Antitumor Activities : Research on isoxazole and oxadiazole derivatives has indicated their potential in antitumor activities. For example, compounds structurally related to oxadiazoles have been studied for their ability to interact with DNA and exhibit antitumor properties through mechanisms such as methylating DNA to inhibit tumor growth (Mizuno & Decker, 1976). Similar research on isoxazole derivatives has shown promising applications in the development of novel anticancer agents through various synthetic pathways (Pasunooti et al., 2015).
Synthesis and Biological Evaluation : The synthesis of novel compounds containing isoxazole and oxadiazole moieties has been a focus of research due to their potential biological activities. For instance, synthesis techniques have been developed for creating highly functionalized derivatives of these compounds, which have been evaluated for antibacterial and antitubercular activities (Shingare et al., 2018). These studies highlight the methodological advancements in synthesizing compounds with specific structural features for targeted biological applications.
Chemical Characterization and Application in Corrosion Inhibition : Further research into oxadiazole derivatives has demonstrated their utility in corrosion inhibition for metals, providing insights into their chemical properties and applications beyond biological activities. Studies have explored how different substitutions on the oxadiazole ring affect their efficiency as corrosion inhibitors, showcasing the versatility of these compounds in various fields (Ammal et al., 2018).
Propriétés
IUPAC Name |
5-methyl-N-[5-(phenoxymethyl)-1,3,4-oxadiazol-2-yl]-1,2-oxazole-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N4O4/c1-9-7-11(18-22-9)13(19)15-14-17-16-12(21-14)8-20-10-5-3-2-4-6-10/h2-7H,8H2,1H3,(H,15,17,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMACETHCWIALNA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)C(=O)NC2=NN=C(O2)COC3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N4O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
300.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-Methoxy-phenyl)-3-piperazin-1-ylmethyl-imidazo[1,2-A]pyridine](/img/structure/B2390663.png)
![[2-[(2-cyano-3-methylbutan-2-yl)amino]-2-oxoethyl] 2-[[(E)-2-phenylethenyl]sulfonylamino]acetate](/img/structure/B2390664.png)
![2-{[3-(3-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide](/img/structure/B2390665.png)
![2-hydroxy-N-(3-isopropoxypropyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2390666.png)
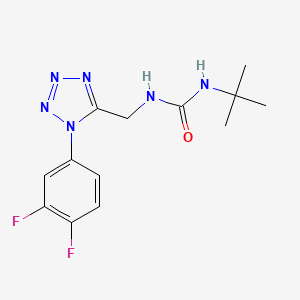
![4-[[1-(2-Methoxyethyl)piperidin-3-yl]methoxy]-2-methylpyridine](/img/structure/B2390670.png)
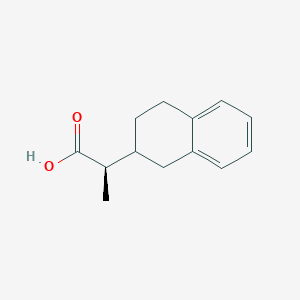
![[4-(1-Azepanyl)butyl]amine dihydrochloride](/img/structure/B2390676.png)
